2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4,5,6-pentafluorothiophenol and 4-(trifluoromethoxy)aniline.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and lipophilicity, which can enhance its binding affinity to target proteins and enzymes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
2,3,4,5,6-Pentafluorophenyl methanesulfonate: This compound shares the pentafluorophenyl group but differs in its functional groups and overall structure.
2,3,4,5,6-Pentafluorobenzylphosphonic acid: Another compound with a pentafluorophenyl group, but with a phosphonic acid functional group instead of an acetamide.
The uniqueness of this compound lies in its combination of fluorinated phenyl groups and the acetamide linkage, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F8NO2S/c16-9-10(17)12(19)14(13(20)11(9)18)27-5-8(25)24-6-1-3-7(4-2-6)26-15(21,22)23/h1-4H,5H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJLPGHUQOOJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=C(C(=C(C(=C2F)F)F)F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F8NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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